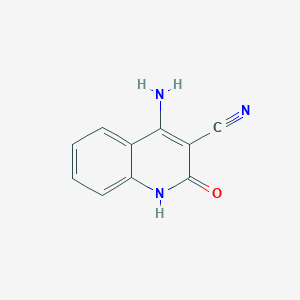

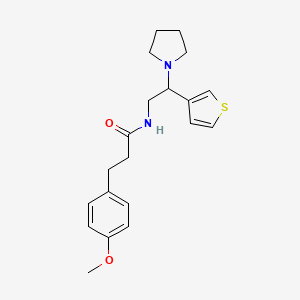

4-氨基-2-氧代-1,2-二氢喹啉-3-碳腈

描述

Synthesis Analysis

The synthesis of 4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves a multi-component reaction . This process leads readily and efficiently to heterocyclic enamines . The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides . This report is an outstanding strategy for the preparation of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds .Molecular Structure Analysis

The molecular structure of 4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile was deduced by 1 H and 13 C NMR spectroscopy .Chemical Reactions Analysis

The compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The individual feature of isocyanides in IMCRs can be related to this property that they can interact with nucleophiles and electrophiles in the parallel atom as the α-adduct .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile were analyzed using 1 H and 13 C NMR spectroscopy .科学研究应用

化学合成和反应

4-氨基-2-氧代-1,2-二氢喹啉-3-腈及其类似物主要用于各种化学合成工艺。例如,Basafa 等人(2021 年)描述了通过开环/闭环途径制备该化合物,然后进行处理得到各种衍生物。该研究强调了该化合物在创建有机合成和药物研究中必不可少的各种化学结构方面的重要性 (Basafa 等人,2021 年)。

抗真菌性能

该化合物及其衍生物已显示出良好的抗真菌性能。Gholap 等人(2007 年)合成了一系列 2-氨基-5-氧代-4-苯基-5,6,7,8-四氢喹啉-3-腈类似物,并评估了它们的抗真菌活性,展示了这些化合物在开发新型抗真菌剂方面的潜力 (Gholap 等人,2007 年)。

缓蚀

Erdoğan 等人(2017 年)进行的一项计算研究探讨了新型喹啉衍生物(包括 4-氨基-2-氧代-1,2-二氢喹啉-3-腈的变体)在铁上的缓蚀性能。他们的研究结果表明,这些化合物可能有效防止铁腐蚀,这对工业应用具有重要意义 (Erdoğan 等人,2017 年)。

表皮生长因子受体激酶抑制剂

Wissner 等人(2000 年)对与 4-氨基-2-氧代-1,2-二氢喹啉-3-腈密切相关的 4-苯胺基-6,7-二烷氧基喹啉-3-腈表皮生长因子受体激酶抑制剂进行了一项研究。他们的研究表明这些化合物在治疗表皮生长因子受体起关键作用的疾病(例如某些癌症)中具有潜力 (Wissner 等人,2000 年)。

光电和电荷传输特性

Irfan 等人(2020 年)的一项研究调查了氢喹啉衍生物(包括 4-氨基-2-氧代-1,2-二氢喹啉-3-腈)的光电和非线性特性。这些特性对于开发用于电子和光子器件的新材料至关重要 (Irfan 等人,2020 年)。

作用机制

未来方向

属性

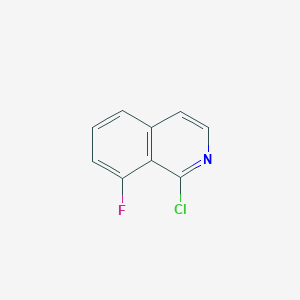

IUPAC Name |

4-amino-2-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c11-5-7-9(12)6-3-1-2-4-8(6)13-10(7)14/h1-4H,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDULLPIFJCJVCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl]carbamate](/img/structure/B2753412.png)

![1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B2753415.png)

![N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)pentanamide](/img/structure/B2753416.png)

![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2753420.png)

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2753421.png)

![4-(4-fluorobenzyl)-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2753422.png)